molecular formula C5H16N2Si B7800818 Bis(dimethylamino)-methylsilane

Bis(dimethylamino)-methylsilane

Cat. No.: B7800818
M. Wt: 132.28 g/mol
InChI Key: VBYLGQXERITIBP-UHFFFAOYSA-N
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Description

Bis(dimethylamino)-methylsilane is an organosilicon compound with the chemical formula (CH₃)₂N-Si(CH₃)-N(CH₃)₂. It is a colorless liquid that is widely used in organic synthesis and materials science due to its unique chemical properties. This compound is particularly notable for its role as a precursor in the synthesis of various silicon-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylamino)-methylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with chloromethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

Cl-Si(CH₃)-Cl+2(CH₃)₂NH(CH₃)₂N-Si(CH₃)-N(CH₃)₂+2HCl\text{Cl-Si(CH₃)-Cl} + 2 \text{(CH₃)₂NH} \rightarrow \text{(CH₃)₂N-Si(CH₃)-N(CH₃)₂} + 2 \text{HCl} Cl-Si(CH₃)-Cl+2(CH₃)₂NH→(CH₃)₂N-Si(CH₃)-N(CH₃)₂+2HCl

This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)-methylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes and other silicon-oxygen compounds.

    Reduction: It can be reduced to form simpler silicon-containing compounds.

    Substitution: The dimethylamino groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various siloxanes, silanes, and other organosilicon compounds. These products are valuable intermediates in the synthesis of advanced materials and chemicals.

Scientific Research Applications

Bis(dimethylamino)-methylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials.

    Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.

    Medicine: It is employed in the development of drug delivery systems and diagnostic agents.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and thermal stability.

Mechanism of Action

The mechanism of action of bis(dimethylamino)-methylsilane involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in organic synthesis. The dimethylamino groups enhance the reactivity of the silicon atom, allowing for efficient functionalization and modification of the compound.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Another organosilicon compound used in organic synthesis.

    Dimethylaminosilane: A related compound with similar reactivity but different physical properties.

    Tetramethylsilane: A simpler silicon compound used as a reference standard in NMR spectroscopy.

Uniqueness

Bis(dimethylamino)-methylsilane is unique due to its dual dimethylamino groups, which provide enhanced reactivity and versatility compared to other silicon compounds. This makes it particularly valuable in the synthesis of complex silicon-containing materials and chemicals.

Properties

IUPAC Name

N-[dimethylamino(methyl)silyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16N2Si/c1-6(2)8(5)7(3)4/h8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYLGQXERITIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[SiH](C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22705-33-5
Record name N,N,N′,N′,1-Pentamethylsilanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22705-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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